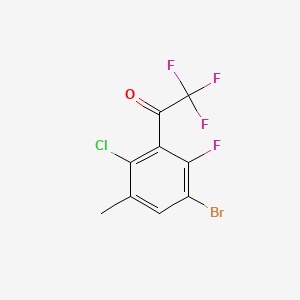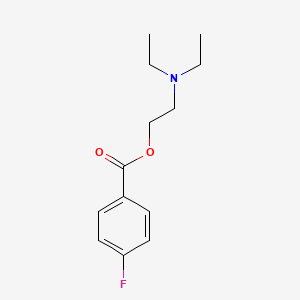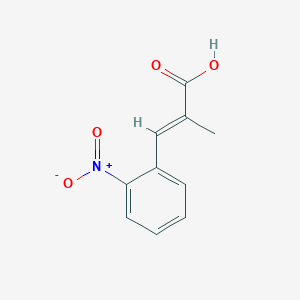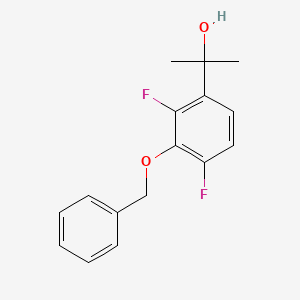
2-(3-(Benzyloxy)-2,4-difluorophenyl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(Benzyloxy)-2,4-difluorophenyl)propan-2-ol is an organic compound that belongs to the class of secondary alcohols It is characterized by the presence of a benzyloxy group and two fluorine atoms attached to a phenyl ring, which is further connected to a propan-2-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Benzyloxy)-2,4-difluorophenyl)propan-2-ol typically involves the following steps:
Formation of the Benzyloxy Intermediate: The initial step involves the preparation of the benzyloxy intermediate by reacting benzyl alcohol with a suitable halogenated phenyl compound under basic conditions.
Introduction of Fluorine Atoms: The next step involves the introduction of fluorine atoms at the 2 and 4 positions of the phenyl ring. This can be achieved through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Formation of the Propan-2-ol Moiety: The final step involves the formation of the propan-2-ol moiety by reacting the fluorinated benzyloxy intermediate with a suitable alkylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 2-(3-(Benzyloxy)-2,4-difluorophenyl)propan-2-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions to form various derivatives. Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(3-(Benzyloxy)-2,4-difluorophenyl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(3-(Benzyloxy)-2,4-difluorophenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and fluorine atoms play a crucial role in modulating the compound’s binding affinity and specificity. The propan-2-ol moiety may also contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-(Benzyloxy)-2-fluorophenyl)propan-2-ol: Similar structure but with only one fluorine atom.
2-(3-(Benzyloxy)-4-fluorophenyl)propan-2-ol: Similar structure but with the fluorine atom at a different position.
2-(3-(Benzyloxy)phenyl)propan-2-ol: Lacks fluorine atoms.
Uniqueness
2-(3-(Benzyloxy)-2,4-difluorophenyl)propan-2-ol is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of the benzyloxy group and the difluorophenyl moiety provides a distinct structural framework that can be exploited for various applications in research and industry.
Eigenschaften
Molekularformel |
C16H16F2O2 |
|---|---|
Molekulargewicht |
278.29 g/mol |
IUPAC-Name |
2-(2,4-difluoro-3-phenylmethoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C16H16F2O2/c1-16(2,19)12-8-9-13(17)15(14(12)18)20-10-11-6-4-3-5-7-11/h3-9,19H,10H2,1-2H3 |
InChI-Schlüssel |
SXTWETHTKRZMAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=C(C(=C(C=C1)F)OCC2=CC=CC=C2)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[(1S)-1-(4-ethynylphenyl)ethyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B14758022.png)
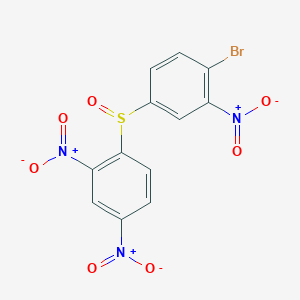
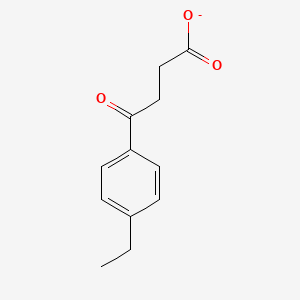
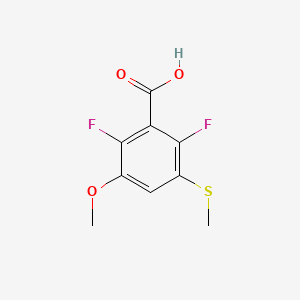
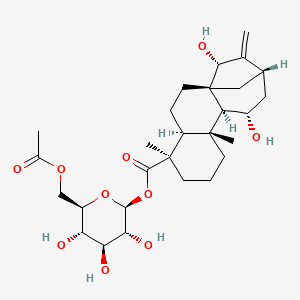
![14H-Dibenzo[a,h]phenothiazine](/img/structure/B14758068.png)
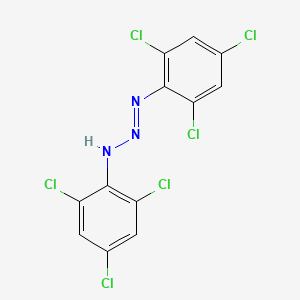

![3-Methyl-2-(4-nitro-phenyl)-5-phenyl-3,5-dihydro-thieno[2,3-d]pyrimidine-4,6-dione](/img/structure/B14758093.png)
